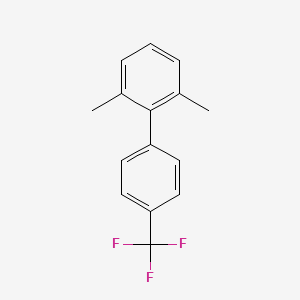
1,1'-Biphenyl, 2,6-dimethyl-4'-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two benzene rings connected by a single bond, with methyl groups at the 2 and 6 positions on one ring and a trifluoromethyl group at the 4’ position on the other ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with a trifluoromethyl-containing alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as nitration and sulfonation, due to the presence of electron-donating methyl groups and electron-withdrawing trifluoromethyl group.
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- has several scientific research applications, including:
作用機序
The mechanism of action of 1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .
類似化合物との比較
Similar Compounds
1,1’-Biphenyl, 2,6-dimethyl-: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,1’-Biphenyl, 4’-(trifluoromethyl)-: Lacks the methyl groups, affecting its electron density and reactivity.
1,1’-Biphenyl, 2,6-dimethyl-4’-(methyl)-: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical behavior.
Uniqueness
1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
501654-62-2 |
|---|---|
分子式 |
C15H13F3 |
分子量 |
250.26 g/mol |
IUPAC名 |
1,3-dimethyl-2-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C15H13F3/c1-10-4-3-5-11(2)14(10)12-6-8-13(9-7-12)15(16,17)18/h3-9H,1-2H3 |
InChIキー |
YFEWSLOTSDWSLO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14223922.png)
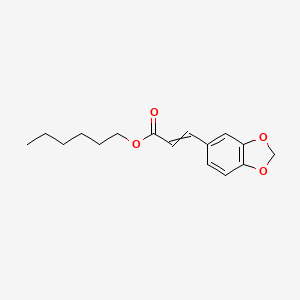
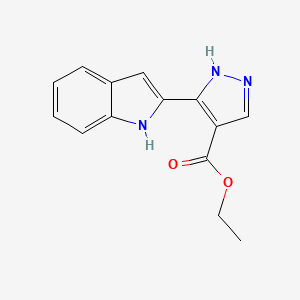
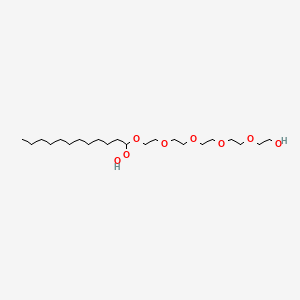
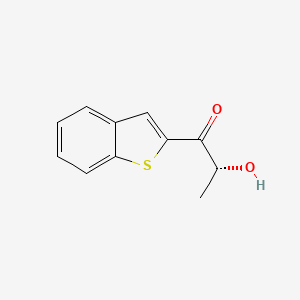
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
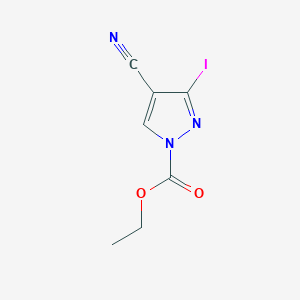
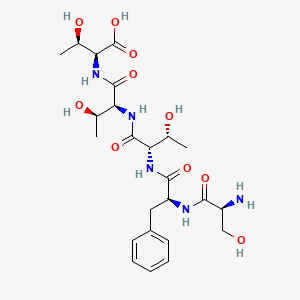
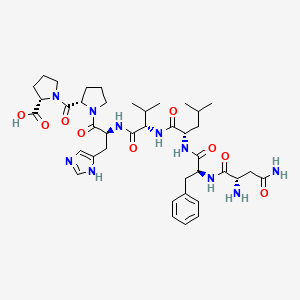
![Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]-](/img/structure/B14223968.png)
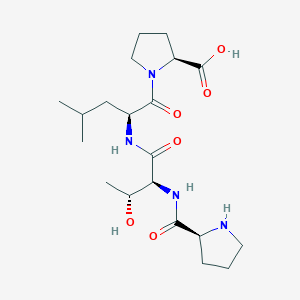
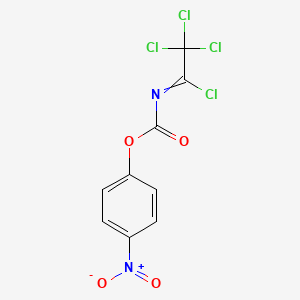
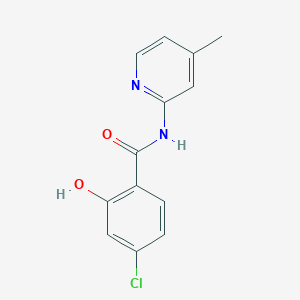
![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)
